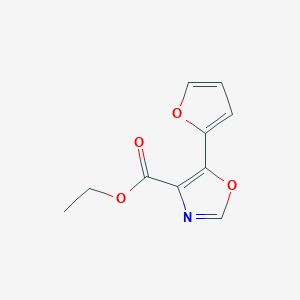![molecular formula C20H12ClF3N2O2 B2892905 5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole CAS No. 1935723-28-6](/img/structure/B2892905.png)
5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and has been found to have potential applications in various fields of study.
Mechanism of Action
TAK-659 works by inhibiting the activity of a protein known as Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. By inhibiting BTK activity, TAK-659 can effectively suppress the immune response, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been found to have a range of biochemical and physiological effects. It has been shown to effectively reduce inflammation in various animal models. Additionally, TAK-659 has been found to inhibit the growth of certain cancer cells, leading to a reduction in tumor size.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a highly specific inhibitor of BTK, making it an ideal tool for studying the role of BTK in various biological processes. However, one limitation of TAK-659 is its relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of new cancer treatments based on the compound's anti-tumor properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659, as well as its potential applications in other areas of scientific research.
Synthesis Methods
TAK-659 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-chloroaniline with 2,3,5-trifluorobenzonitrile to form an intermediate compound. This intermediate is then reacted with furan-2-carbaldehyde to form the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-tumor properties. Studies have also shown that TAK-659 can effectively inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
5-(2-chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O2/c21-14-7-3-1-5-12(14)15-11-25-19(26-15)18-10-9-16(27-18)13-6-2-4-8-17(13)28-20(22,23)24/h1-11H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJQPRQNMZNDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC=C(N3)C4=CC=CC=C4Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

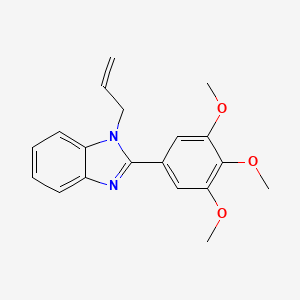
![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)
![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)
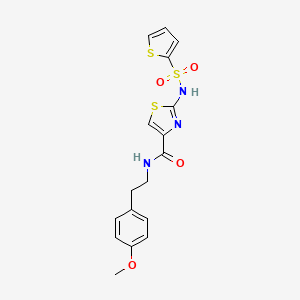
![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
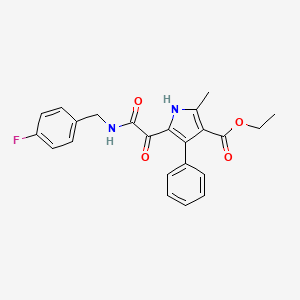
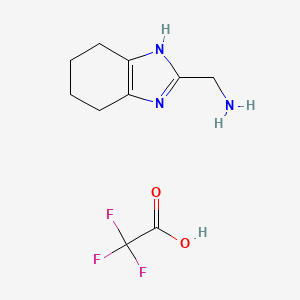
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2892842.png)
![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)
